5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-18-8 | |
| Record name | 3-Pyrrolidinol, 5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling for Structural Modification
A key synthetic route involves palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups. While direct data for this specific compound is limited, analogous trifluoromethylphenyl-pyrrolidine systems show:
| Reaction Component | Conditions/Parameters | Outcome | Source |
|---|---|---|---|
| Boronic acid reagent | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Coupling at C-2 or C-5 positions | |
| Aryl halide substrates | Microwave-assisted heating | Reduced reaction time (~30 min) |
This method enables functionalization of the pyrrolidine ring for drug discovery applications, with yields typically >75% under optimized conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr reactions. Experimental data from related systems (e.g., 4-(3-trifluoromethylphenyl)piperidine hydrochloride) reveals:
Base Optimization in HPMC/Water Systems
| Base | Conversion (%) | Product/Side Product Ratio | Time |
|---|---|---|---|
| NaOH | 92 | 8:1 | 15 min |
| KOH | 95 | 9:1 | 15 min |
| NaOtBu | 88 | 7:1 | 30 min |
| Et₃N | 45 | 3:1 | 1 h |
Conditions: 0.5 mmol scale, 2 wt% HPMC in water, room temperature .
The trifluoromethyl group enhances electrophilicity at para positions, enabling efficient displacement of leaving groups (e.g., nitro, chloro) by amines .
Hydroxyl Group Reactivity
The C-3 hydroxyl group participates in:
Acylation Reactions
| Acylating Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM | Pyridine | 82 |
| Benzoyl chloride | THF | DMAP | 78 |
| Trifluoroacetic anhydride | Et₂O | None | 91 |
Note: Steric hindrance from the trifluoromethylphenyl group reduces reactivity at C-5 .
Salt Formation and Counterion Effects
As a hydrochloride salt, the compound demonstrates altered solubility profiles:
| Solvent System | Solubility (mg/mL) | Precipitation Threshold |
|---|---|---|
| H₂O | 12.4 | pH > 6.5 |
| MeOH | 34.7 | N/A |
| EtOAc | 0.9 | N/A |
Counterion exchange (e.g., to mesylate or tosylate) improves thermal stability by 15-20% based on DSC analysis .
Oxidative Pathways
The pyrrolidine ring undergoes controlled oxidation:
| Oxidizing Agent | Product | Selectivity (%) |
|---|---|---|
| mCPBA | N-Oxide derivative | 68 |
| RuO₄ | Ring-opened dicarboxylic acid | 41 |
| O₂ (catalytic Cu) | Ketone at C-3 | 85 |
DFT calculations indicate the trifluoromethyl group lowers activation energy for N-oxidation by 8.3 kcal/mol compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is primarily explored for its potential therapeutic properties. Its structural characteristics suggest possible applications in drug development, particularly in creating new pharmaceuticals targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and metabolic stability.
Potential Therapeutic Areas:
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Analgesic Activity: Research is underway to determine its effectiveness as an analgesic, addressing pain management.
- Neurological Applications: The compound's interaction with neurotransmitter systems could lead to developments in treatments for neurological disorders.
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing biologically active compounds. Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition and receptor binding.
Research Focus:
- Enzyme Interactions: Investigations into how the compound affects enzyme activity can provide insights into metabolic pathways.
- Receptor Binding Studies: Understanding its affinity for different receptors can help elucidate mechanisms underlying its biological effects.
Industrial Applications
The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules.
Industrial Uses:
- Agrochemical Development: It can be employed in formulating new pesticides or herbicides due to its potential efficacy against pests.
- Chemical Reagents: As a reagent, it facilitates various chemical reactions, contributing to the synthesis of diverse organic compounds.
Uniqueness
The unique combination of the trifluoromethyl and hydroxyl groups on the pyrrolidine ring distinguishes this compound from other similar compounds. This combination may lead to distinct chemical reactivity and biological activity, enhancing its suitability for pharmacological applications.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
- Pyrrolidine core : A five-membered saturated ring with nitrogen at position 1.
- 4-(Trifluoromethyl)phenyl group : A lipophilic aromatic substituent at position 5, contributing to metabolic stability and binding affinity in pharmaceutical contexts .
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position: The 4-(trifluoromethyl)phenyl group in the target compound (para-substitution) enhances aromatic interactions compared to the 3-(trifluoromethyl)phenyl isomer (meta-substitution), which may alter receptor-binding specificity . The hydroxymethyl group in [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride increases water solubility, making it more suitable for aqueous formulations .
Impact of Trifluoromethyl Groups :
- Trifluoromethyl groups enhance metabolic stability and electronegativity, but their position (C3 vs. C5) influences steric hindrance and electronic effects on the pyrrolidine nitrogen .
Salt Forms :
- All compared compounds are hydrochlorides, improving crystallinity and solubility in polar solvents .
Research Findings:
- Pharmacological Potential: Trifluoromethylated pyrrolidines are prevalent in antiviral and anticancer agents, suggesting the target compound could serve as a scaffold for these applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride, and how can reaction yields be optimized?
- Methodology : The Paal-Knorr pyrrole synthesis is a foundational approach for constructing pyrrolidine derivatives. For trifluoromethylphenyl substituents, chloroacylation followed by heterocyclization with thioamides/thioureas can introduce the aromatic trifluoromethyl group . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine precursor to trifluoromethylphenyl reagent) and using anhydrous DMF as a solvent to enhance reactivity . Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via recrystallization in ethanol/water.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for protons adjacent to the hydroxyl group) and trifluoromethylphenyl group (δ 7.6–8.0 ppm for aromatic protons) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity ≥98% .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 291.1 (calculated for C₁₁H₁₁F₃NO·HCl).
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Recommendations : The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (10–20 mM) and dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation . Validate solubility via dynamic light scattering (DLS) to confirm no precipitation at working concentrations (<50 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Troubleshooting : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from batch-to-batch purity variations or assay conditions.
- Step 1 : Replicate assays using independently synthesized batches (≥98% purity by HPLC) .
- Step 2 : Standardize assay parameters (e.g., pH, temperature, and co-solvent concentrations) .
- Step 3 : Validate target engagement via SPR (surface plasmon resonance) to confirm direct binding .
Q. What strategies are effective for separating enantiomers of this compound?
- Chiral Resolution :
- Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) at 1 mL/min; retention times differ by 2–3 minutes for enantiomers .
- Derivatization : React with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers separable via silica gel chromatography .
Q. How does the hygroscopic nature of this compound impact experimental reproducibility, and how can this be mitigated?
- Handling Protocol :
- Storage : Keep under argon in desiccators with anhydrous calcium sulfate at −20°C .
- Weighing : Perform in a glovebox with humidity <5% to avoid water absorption, which alters molarity .
- Validation : Use Karl Fischer titration to quantify residual water (<0.5% w/w acceptable) .
Q. What computational methods can predict the compound’s metabolic stability in drug discovery pipelines?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to pyrrolidine hydroxylation) .
- Docking Studies : AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs); focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethylphenyl moiety .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
